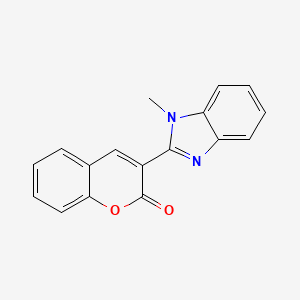
3-(1-Methylbenzimidazol-2-yl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylbenzimidazol-2-yl)chromen-2-one is a compound that belongs to the class of chromen-2-ones, which are known for their diverse biological activities. This compound features a benzimidazole moiety fused to a chromen-2-one structure, making it a unique and interesting molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylbenzimidazol-2-yl)chromen-2-one typically involves the condensation of 1-methylbenzimidazole with a suitable chromen-2-one precursor. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methylbenzimidazol-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole moiety allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a fluorescent probe in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. Additionally, the chromen-2-one structure can interact with cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
- 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one
Uniqueness
3-(1-Methylbenzimidazol-2-yl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methoxy-substituted analogs, this compound may exhibit different reactivity and biological activity profiles .
Eigenschaften
CAS-Nummer |
83520-72-3 |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
3-(1-methylbenzimidazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C17H12N2O2/c1-19-14-8-4-3-7-13(14)18-16(19)12-10-11-6-2-5-9-15(11)21-17(12)20/h2-10H,1H3 |
InChI-Schlüssel |
OLZSJZITCPMVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=CC=CC=C4OC3=O |
Löslichkeit |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



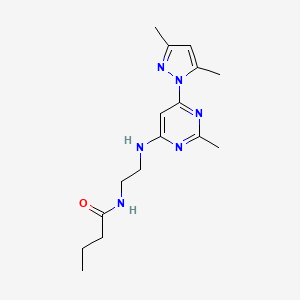
![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)
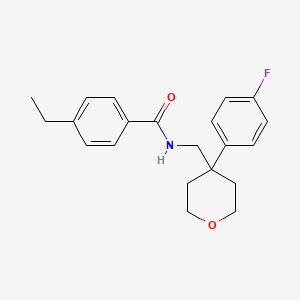
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
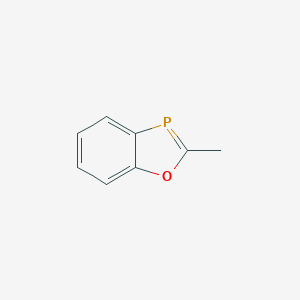
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
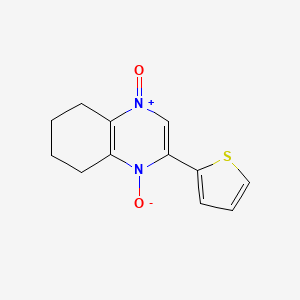
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)
